molecular formula C14H4ClN3O8 B14635711 4,5,7-Trinitro-9-oxo-9H-fluorene-2-carbonyl chloride CAS No. 53410-48-3

4,5,7-Trinitro-9-oxo-9H-fluorene-2-carbonyl chloride

Cat. No.: B14635711
CAS No.: 53410-48-3
M. Wt: 377.65 g/mol
InChI Key: CCWVPJGYQCDGSN-UHFFFAOYSA-N
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Description

4,5,7-Trinitro-9-oxo-9H-fluorene-2-carbonyl chloride is a chemical compound known for its unique structure and reactivity It belongs to the class of nitrofluorenone derivatives, which are characterized by the presence of nitro groups and a carbonyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,7-Trinitro-9-oxo-9H-fluorene-2-carbonyl chloride typically involves the nitration of fluorene derivatives followed by the introduction of the carbonyl chloride group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting trinitrofluorene derivative is then reacted with thionyl chloride or oxalyl chloride to introduce the carbonyl chloride group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and chlorination processes. These processes require careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4,5,7-Trinitro-9-oxo-9H-fluorene-2-carbonyl chloride undergoes various types of chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The carbonyl chloride group can undergo nucleophilic substitution reactions with nucleophiles such as amines and alcohols.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as primary amines or alcohols under mild to moderate temperature conditions.

Major Products Formed

    Oxidation: Formation of higher oxidation state derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of amide or ester derivatives depending on the nucleophile used.

Scientific Research Applications

4,5,7-Trinitro-9-oxo-9H-fluorene-2-carbonyl chloride has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and materials.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4,5,7-Trinitro-9-oxo-9H-fluorene-2-carbonyl chloride involves its reactivity with nucleophiles and its ability to undergo redox reactions. The nitro groups can participate in electron transfer processes, while the carbonyl chloride group can form covalent bonds with nucleophiles. These interactions can affect molecular targets and pathways, leading to various chemical and biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5,7-Trinitro-9-oxo-9H-fluorene-2-carbonyl chloride is unique due to the presence of three nitro groups and a carbonyl chloride functional group, which confer distinct reactivity and potential applications. Compared to similar compounds, it offers a unique combination of oxidative and nucleophilic reactivity, making it valuable in various synthetic and research contexts.

Properties

CAS No.

53410-48-3

Molecular Formula

C14H4ClN3O8

Molecular Weight

377.65 g/mol

IUPAC Name

4,5,7-trinitro-9-oxofluorene-2-carbonyl chloride

InChI

InChI=1S/C14H4ClN3O8/c15-14(20)5-1-7-11(9(2-5)17(23)24)12-8(13(7)19)3-6(16(21)22)4-10(12)18(25)26/h1-4H

InChI Key

CCWVPJGYQCDGSN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C(=O)C3=C2C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])C(=O)Cl

Origin of Product

United States

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